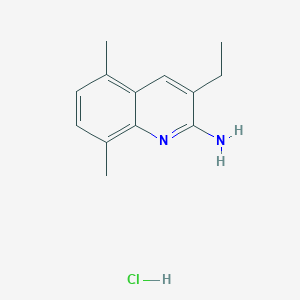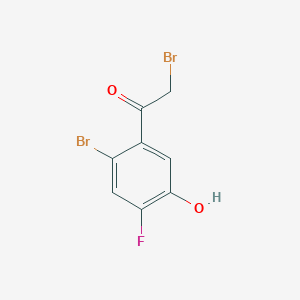![molecular formula C20H31BN2O4 B15339097 Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of a pyridine intermediate. This can be achieved through various methods, such as the reaction of a suitable pyridine derivative with a cyclopropyl-containing reagent under controlled conditions.
-
Introduction of the Dioxaborolane Group: : The pyridine intermediate is then reacted with a dioxaborolane reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step often requires a base, such as potassium carbonate, and is carried out under an inert atmosphere to prevent oxidation.
-
Carbamate Formation: : The final step involves the introduction of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
-
Reduction: : Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of piperidine derivatives or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in cross-coupling reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Piperidine derivatives or amines.
Substitution: Various aryl or vinyl-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its dioxaborolane group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the cyclopropyl group and the pyridine ring can impart biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dioxaborolane group can also participate in reversible covalent interactions with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
- Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole
- Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole
Uniqueness
The uniqueness of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester lies in its combination of functional groups. The presence of the cyclopropyl group, pyridine ring, and dioxaborolane moiety provides a versatile scaffold for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C20H31BN2O4 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23(16-8-9-16)13-14-10-15(12-22-11-14)21-26-19(4,5)20(6,7)27-21/h10-12,16H,8-9,13H2,1-7H3 |
Clave InChI |
UDELLCRERSDLCW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C3CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


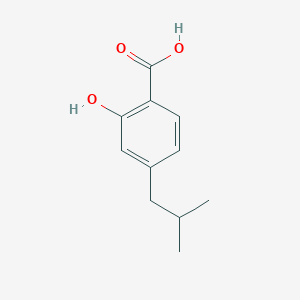
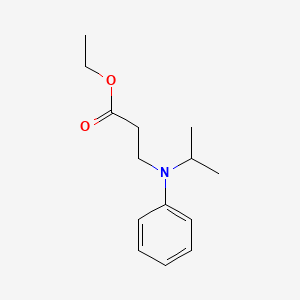
![5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15339030.png)
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
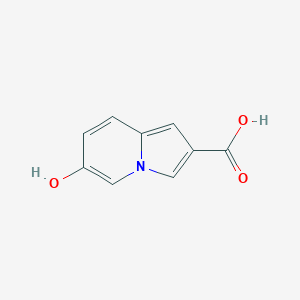
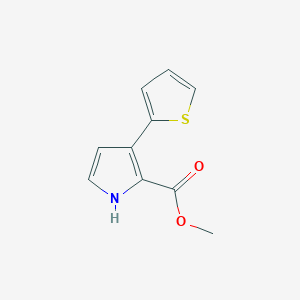

![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)

